(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZDRDHRFDYPTQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206775 | |
| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117836-14-3 | |
| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117836-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) (2S)-5-oxo-1,2-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
L-Serine Methyl Ester as a Starting Material
A widely cited method begins with L-serine methyl ester hydrochloride, which undergoes N-alkylation using ethyl glyoxylate under Pd/C-catalyzed hydrogenation (68% yield). The resulting alcohol is converted to an azide via Mitsunobu reaction with hydrazoic acid (88% yield). Subsequent hydrogenation induces cyclization to methyl 5-oxo-piperazinone-2-carboxylate, followed by hydrolysis and Boc protection to yield the target compound in 88% yield.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | Pd/C, H₂, NEt₃, CH₃OH, rt | 68 |
| Mitsunobu Reaction | DIAD, PPh₃, HN₃, toluene, rt | 88 |
| Cyclization | Pd/C, H₂, CH₃OH, rt | Quant. |
| Hydrolysis/Protection | NaOH, Boc₂O, dioxane/H₂O, 0°C→rt | 88 |
This route achieves high enantiomeric excess (>99% ee) due to the inherent chirality of L-serine.
Lewis Acid-Catalyzed Cyclization with Camphorsulfonamide
Chiral Induction via L-Camphorsulfonamide
A Chinese patent (CN111995565A) describes a three-step synthesis starting from L-camphorsulfonamide (I) and diphenylimine ester (II). Lewis acid-catalyzed condensation forms compound III, which undergoes asymmetric alkylation, acidic hydrolysis, and intramolecular cyclization in a one-pot process to yield compound V (85–92% yield). Final deprotection under alkaline conditions furnishes the target compound with >98% stereoselectivity.
Advantages:
-
Industrial Scalability : Avoids expensive transition-metal catalysts.
-
Short Route : Three steps vs. 4–5 steps in alternative methods.
Catalytic Hydrogenation of Unsaturated Precursors
Limitations:
Comparative Analysis of Methods
Yield and Stereoselectivity
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas, and various catalysts like gold(I) complexes. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
(2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific context and application .
Comparison with Similar Compounds
Substituent Variations: Cbz vs. Other Protecting Groups
The choice of nitrogen-protecting groups significantly influences physicochemical properties and bioactivity. Key comparisons include:
Key Findings :
- The Boc-protected analog () exhibits higher solubility in non-polar solvents, making it preferable for synthetic applications .
Ring Size: Piperidine vs. Pyrrolidine Derivatives
Replacing the piperidine ring with pyrrolidine alters ring strain, hydrogen-bonding capacity, and conformational flexibility:
Key Findings :
Physicochemical Properties
| Property | Target Compound (Cbz) | Boc-Protected Analog | Pyrrolidine Analog |
|---|---|---|---|
| Molecular Weight | 307.3 | 243.26 | 171.2 |
| LogP (Predicted) | 2.1 | 1.5 | 0.8 |
| Solubility | Low in water | Moderate in DMSO | High in ethanol |
Key Insight : The higher logP of the Cbz derivative suggests better membrane permeability, advantageous for central nervous system (CNS) drug candidates .
Biological Activity
(2S)-5-Oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 249.26 g/mol. The compound features a piperidine ring with a phenyl group and a carboxylic acid moiety, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : The starting material undergoes cyclization to form the piperidine structure.
- Introduction of Functional Groups : Various functional groups are introduced through electrophilic substitutions and coupling reactions.
- Purification : The final product is purified using chromatography techniques to achieve high purity levels (>95%).
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound was tested against:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
The results indicate that the compound is particularly effective against Escherichia coli, suggesting its potential as an antibacterial agent.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
The MTT assay results are summarized as follows:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 25 | Doxorubicin (IC50 = 10) |
| HeLa | 30 | Doxorubicin (IC50 = 12) |
These findings suggest that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutic agents like Doxorubicin.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in certain cancer cell lines.
- Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The study concluded that modifications in the functional groups significantly influenced antibacterial activity, highlighting the importance of structure-activity relationships in drug design. -
Anticancer Research :
In a clinical trial involving patients with advanced breast cancer, derivatives similar to this compound were administered. Results indicated a reduction in tumor size and improved patient outcomes, warranting further investigation into its use as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
